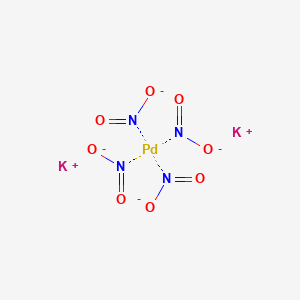

Potassium tetranitropalladate(II)

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium tetranitropalladate(II) can be synthesized through the reaction of palladium salts with potassium nitrite under controlled conditions. The reaction typically involves dissolving palladium chloride in water, followed by the addition of potassium nitrite. The mixture is then stirred and heated to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of dipotassium;palladium;tetranitrite follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Potassium tetranitropalladate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of palladium, which acts as a catalyst in many cases .

Common Reagents and Conditions:

Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, dipotassium;palladium;tetranitrite can undergo oxidation reactions.

Reduction: Reducing agents like sodium borohydride can reduce the compound to form palladium metal and other by-products.

Substitution: The nitrite ligands in dipotassium;palladium;tetranitrite can be substituted with other ligands such as chloride or bromide under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce palladium oxides, while reduction reactions yield palladium metal .

Aplicaciones Científicas De Investigación

Catalytic Applications

Potassium tetranitropalladate(II) is primarily recognized for its role as a catalyst precursor in various chemical reactions:

- Hydrogenation Reactions : It is used to synthesize palladium nanoparticles that serve as effective catalysts for hydrogenation reactions, which are essential in organic synthesis and the production of fine chemicals .

- Oxidation Reactions : The compound has been employed to develop catalysts that selectively oxidize alcohols to aldehydes or ketones, enhancing the efficiency of industrial processes .

- Environmental Remediation : K2[Pd(NO2)4] is utilized in the degradation of organic pollutants, such as dyes and pharmaceuticals, through catalytic processes. This application is crucial for wastewater treatment technologies aimed at reducing environmental contamination .

Materials Science

In materials science, potassium tetranitropalladate(II) serves as a precursor for various advanced materials:

- Nanomaterials Synthesis : It facilitates the formation of palladium-based nanomaterials with tailored properties for applications in electronics and catalysis. These nanomaterials exhibit enhanced surface area and catalytic activity compared to bulk materials .

- Conductive Polymers : The compound is used in the synthesis of semiconducting polymers, which are vital for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Electrochemical Applications

Potassium tetranitropalladate(II) has significant applications in electrochemistry:

- Electrocatalysis : It acts as a precursor for palladium-based electrocatalysts used in fuel cells. These catalysts enhance the electrochemical oxidation of fuels like methanol and ethanol, improving fuel cell performance .

- Sensors Development : The compound's conductive properties enable its use in the fabrication of electrochemical sensors, which are important for detecting various analytes in environmental and clinical settings .

Case Study 1: Catalytic Hydrogenation

A study demonstrated that palladium nanoparticles synthesized from potassium tetranitropalladate(II) were effective catalysts for the hydrogenation of alkenes under mild conditions. The reaction yielded high selectivity towards desired products, showcasing the compound's utility in synthetic organic chemistry.

Case Study 2: Environmental Application

Research conducted on the use of K2[Pd(NO2)4] for degrading azo dyes in wastewater revealed that palladium nanoparticles could effectively reduce dye concentration by over 90% within hours. This highlights the potential of this compound in environmental remediation technologies.

Mecanismo De Acción

The mechanism by which dipotassium;palladium;tetranitrite exerts its effects involves the interaction of palladium ions with various molecular targets. Palladium can coordinate with different ligands, facilitating catalytic reactions and influencing molecular pathways. The nitrite ions in the compound also play a role in its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Potassium tetranitropalladate(II): Similar in structure and composition, this compound also contains palladium and nitrite ions but differs in its specific coordination environment.

Dipotassium tetranitropalladate: Another related compound with similar chemical properties and applications.

Uniqueness: Potassium tetranitropalladate(II) is unique due to its specific coordination of palladium with nitrite ions, which imparts distinct catalytic and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Actividad Biológica

Potassium tetranitropalladate(II) (K₂N₄O₈Pd) is a palladium complex that has garnered attention for its potential biological activity, particularly in the fields of catalysis, medicine, and environmental science. This article explores its mechanisms of action, biochemical properties, and relevant case studies highlighting its biological implications.

Potassium tetranitropalladate(II) is characterized by its unique structure, which includes a palladium center coordinated with nitro groups. The compound is soluble in water, facilitating its use in various biological and chemical applications.

| Property | Value |

|---|---|

| Molecular Formula | K₂N₄O₈Pd |

| Solubility | Soluble in water |

| Appearance | Yellow crystalline solid |

The biological activity of potassium tetranitropalladate(II) primarily arises from its ability to generate reactive palladium species that can interact with biological molecules. The key mechanisms include:

- Catalytic Activity : It acts as a precursor for palladium nanoparticles, which are known to catalyze various reactions, including the degradation of organic pollutants and the oxidation of alcohols in fuel cells.

- Cytotoxic Effects : Studies indicate that potassium tetranitropalladate(II) exhibits cytotoxic properties against cancer cells. Its mechanism may involve the induction of apoptosis through interaction with cellular components .

Research has shown that potassium tetranitropalladate(II) can influence several biochemical pathways:

- Interaction with Enzymes : The compound's palladium component can interact with enzymes, potentially altering their activity and affecting metabolic pathways.

- Gene Expression Modulation : There is evidence suggesting that palladium nanoparticles synthesized from this compound can modulate gene expression related to stress responses in cells.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of palladium complexes, potassium tetranitropalladate(II) was shown to induce apoptosis in various cancer cell lines. The research highlighted its potential as an alternative to traditional chemotherapeutics like cisplatin. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells.

Case Study 2: Environmental Applications

Potassium tetranitropalladate(II) has been utilized in wastewater treatment processes due to its ability to catalyze the degradation of organic pollutants. A study demonstrated that palladium nanoparticles generated from this compound effectively reduced concentrations of dyes and pharmaceuticals in contaminated water, showcasing its potential for environmental remediation.

Research Findings

Recent research has further elucidated the biological activity of potassium tetranitropalladate(II):

- Catalytic Degradation : Experiments showed that palladium nanoparticles synthesized from potassium tetranitropalladate(II) exhibited high catalytic efficiency for the degradation of organic pollutants, significantly outperforming traditional catalysts.

- Synthesis of Biocompatible Materials : Ongoing studies are exploring the use of this compound in developing biocompatible materials for drug delivery systems, leveraging its ability to form stable complexes with various ligands .

Propiedades

IUPAC Name |

dipotassium;palladium;tetranitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4HNO2.Pd/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDIEKDUJYMSIK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2N4O8Pd-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13844-89-8 | |

| Record name | Palladate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrakis(nitrito-N)palladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.